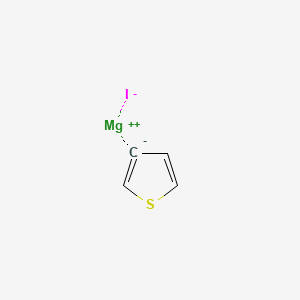

3-Thienylmagnesium iodide

Descripción

Historical Development of Grignard Reagents and Thiophene (B33073) Chemistry

The late 19th and early 20th centuries were periods of profound discovery in organic chemistry, laying the groundwork for many of the synthetic methodologies still in use today. Within this era, the development of organomagnesium reagents and the understanding of thiophene chemistry emerged as significant milestones.

Grignard Reagents: The discovery of organomagnesium halides is credited to French chemist Victor Grignard. ebsco.comnumberanalytics.com In 1900, while working at the University of Lyon, Grignard found that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organometallic compound. acs.org These reagents, now universally known as Grignard reagents, proved to be exceptionally useful for the formation of new carbon-carbon bonds. ebsco.commasterorganicchemistry.com Their ease of preparation and broad applicability in synthesis were revolutionary at the time. acs.org The profound impact of this discovery on the field of synthetic chemistry was recognized swiftly, earning Victor Grignard the Nobel Prize in Chemistry in 1912. ebsco.comacs.org

Thiophene Chemistry: The history of thiophene is closely linked to that of benzene (B151609). In 1883, Victor Meyer first discovered thiophene as a contaminant in benzene derived from coal tar. numberanalytics.com Initially considered an impurity, its unique chemical properties and reactivity soon established it as an important heterocyclic compound in its own right. numberanalytics.com Thiophene, a five-membered aromatic ring containing a sulfur atom, exhibits distinct electronic properties that make it a valuable component in the synthesis of more complex molecules. numberanalytics.comnumberanalytics.com

Significance of Organomagnesium Compounds in Modern Synthetic Chemistry

Organomagnesium compounds, particularly Grignard reagents (RMgX), are a cornerstone of modern synthetic chemistry. ebsco.comnumberanalytics.com Their importance stems from their exceptional versatility and reactivity, which allows for the construction of complex molecular architectures from simpler starting materials. solubilityofthings.comorgosolver.com

The primary role of organomagnesium compounds is to serve as potent carbon-based nucleophiles. masterorganicchemistry.com This characteristic enables them to participate in a wide array of chemical reactions, most notably the formation of new carbon-carbon bonds. ebsco.comsolubilityofthings.com Key applications include:

Addition to Carbonyls: Grignard reagents readily react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. ebsco.comsigmaaldrich.com Their reaction with esters results in the formation of tertiary alcohols through a double addition mechanism. masterorganicchemistry.com

Cross-Coupling Reactions: In the presence of transition metal catalysts, such as nickel or palladium complexes, Grignard reagents can be coupled with organic halides to form new C-C bonds. wikipedia.org This methodology, known as the Kumada-Corriu coupling, is a powerful tool for creating substituted aromatic and vinylic compounds. wikipedia.org

Synthesis of other Organometallics: Grignard reagents can be used to prepare other organometallic compounds through transmetalation reactions. wikipedia.org For example, reaction with cadmium chloride yields dialkylcadmium compounds. wikipedia.org

The enduring utility of organomagnesium compounds is a testament to their robustness and the broad scope of their reactivity, making them indispensable tools for synthetic chemists. orgosolver.comniper.gov.in

Overview of Thiophene as a Fundamental Building Block in Organic Synthesis

Thiophene and its derivatives are fundamental building blocks in organic synthesis, prized for their unique electronic and structural properties. numberanalytics.commdpi.com As a five-membered, sulfur-containing heterocyclic aromatic compound, thiophene's structure allows for a wide range of chemical modifications. numberanalytics.combohrium.com Its aromaticity enables substitution reactions at various positions on the ring, which can be controlled under specific reaction conditions. mdpi.com

The versatility of thiophene has led to its incorporation into a vast number of complex molecules with diverse applications: numberanalytics.com

Pharmaceuticals: Thiophene rings are present in numerous pharmacologically active compounds, including antihistamines and antipsychotics. numberanalytics.combohrium.com

Materials Science: Thiophene-based polymers and oligomers, such as polythiophenes and oligothiophenes, are crucial in the development of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comnumberanalytics.commdpi.com The sulfur atom in the thiophene ring contributes to the electronic properties that make these materials suitable for such applications.

Agrochemicals: Thiophene derivatives are also utilized in the synthesis of compounds for agricultural applications. numberanalytics.com

The ability to functionalize the thiophene ring makes it an attractive starting material for constructing linear π-conjugated systems, macrocycles, and other complex heterocyclic structures. numberanalytics.com

Contextualization of 3-Thienylmagnesium Iodide within Thienyl Organometallic Reagents

Within the family of thienyl organometallic reagents, this compound holds a specific and important place. The position of the organometallic functionality on the thiophene ring is crucial, as it dictates the regiochemical outcome of subsequent reactions. While 2-thienyl Grignard reagents are also common, the synthesis and use of the 3-substituted isomer are essential for accessing a different range of 3-substituted thiophene derivatives. acs.org

This compound is typically prepared via the direct oxidative addition of magnesium to 3-iodothiophene (B1329286). acs.orgacs.org Research has shown that this reaction can proceed efficiently, converting a high percentage of the starting 3-iodothiophene into the desired Grignard reagent. acs.org A key advantage of this method is the high regiostability of the resulting this compound. acs.org Studies have demonstrated that the magnesium remains at the 3-position without significant isomerization to the 2-position, ensuring that subsequent reactions with electrophiles lead specifically to 3-substituted products. acs.orgacs.org

The reactivity of this compound is characteristic of a Grignard reagent. It readily reacts with a variety of electrophiles, such as aldehydes, acid chlorides, and disulfides, to furnish the corresponding 3-substituted thiophenes. acs.org This makes it a valuable intermediate for the targeted synthesis of materials and compounds where substitution at the 3-position of the thiophene ring is required. acs.org For instance, an early, though low-yielding, preparation of 3-thenaldehyde involved the reaction of this compound with ethyl orthoformate. orgsyn.org

The table below summarizes the preparation and representative reactions of this compound.

| Starting Material | Reagent | Product | Reaction Type |

| 3-Iodothiophene | Magnesium (Mg) | This compound | Grignard Formation |

| This compound | Aldehydes (RCHO) | 3-Thienyl-substituted secondary alcohols | Nucleophilic Addition |

| This compound | Acid Chlorides (RCOCl) | 3-Thienyl ketones | Nucleophilic Acyl Substitution |

| This compound | Disulfides (RSSR) | 3-(Alkylthio)thiophenes | Nucleophilic Substitution |

| This compound | Ethyl orthoformate | 3-Thenaldehyde | Nucleophilic Addition |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C4H3IMgS |

|---|---|

Peso molecular |

234.34 g/mol |

Nombre IUPAC |

magnesium;3H-thiophen-3-ide;iodide |

InChI |

InChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1 |

Clave InChI |

PMRZWJCJNHVGQW-UHFFFAOYSA-M |

SMILES canónico |

C1=CSC=[C-]1.[Mg+2].[I-] |

Origen del producto |

United States |

Synthesis and Preparation of 3 Thienylmagnesium Iodide

Direct Oxidative Addition Methodologies

The most straightforward approach to 3-thienylmagnesium iodide involves the direct reaction of an activated form of magnesium with 3-iodothiophene (B1329286). This oxidative addition reaction is a fundamental method for the formation of Grignard reagents.

Utilization of Rieke Magnesium (Mg*) in 3-Iodothiophene Transformations

A highly effective method for the direct synthesis of this compound employs Rieke magnesium (Mg*), a highly reactive form of magnesium metal. The oxidative addition of Rieke magnesium to 3-iodothiophene proceeds under mild conditions and in high yields. mdpi.comresearchgate.net Research has demonstrated that the reaction of 3-iodothiophene with 1.5 equivalents of Rieke magnesium in tetrahydrofuran (B95107) (THF) at room temperature leads to a conversion of 97-100% to this compound within 5-7 hours. acs.org A significant advantage of this method is the absence of homocoupling byproducts. acs.org The resulting this compound has been shown to be a regiostable intermediate in THF at room temperature, which is a notable advantage over the temperature-sensitive 3-lithiothiophene. acs.org

Table 1: Synthesis of this compound using Rieke Magnesium

| Reactant | Reagent | Solvent | Time (h) | Conversion (%) |

| 3-Iodothiophene | Rieke Magnesium (1.5 equiv) | THF | 5-7 | 97-100 |

Activation Strategies for Magnesium Metal in Grignard Reagent Formation

For standard magnesium turnings, which are typically coated with a passivating layer of magnesium oxide, activation is necessary to initiate the Grignard reaction. acs.org Several strategies have been developed to overcome this inertness.

Mechanical methods, such as crushing the magnesium pieces in situ or rapid stirring, can break the oxide layer and expose a fresh, reactive metal surface. acs.org Chemical activation is also widely employed. Common activating agents include iodine, methyl iodide, and 1,2-dibromoethane (B42909). acs.org The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in an etheral solvent like diethyl ether or THF is a prevalent technique. The effectiveness of 1,2-dibromoethane can be visually monitored by the evolution of ethylene (B1197577) gas bubbles. acs.org Heating the magnesium under vacuum to remove adsorbed moisture before the reaction is also a common practice. clockss.org

Halogen-Magnesium Exchange Approaches

An alternative to direct oxidative addition is the halogen-magnesium exchange reaction. This method is particularly useful when the starting material is a more readily available or less expensive halo-thiophene, such as 3-bromothiophene (B43185).

Exchange from 3-Bromothiophene Precursors via Alkylmagnesium Halides

3-Thienylmagnesium bromide can be prepared from 3-bromothiophene through a halogen-magnesium exchange reaction with an alkylmagnesium halide, typically isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). acs.orgarkat-usa.org This method avoids the often sluggish direct reaction of magnesium with 3-bromothiophene. researchgate.net The exchange equilibrium favors the formation of the more stable aryl Grignard reagent. However, the rate of this exchange can be slow at low temperatures, which may limit its application for substrates with temperature-sensitive functional groups. ethz.ch

Role of Lithium Chloride (LiCl) Additives in Exchange Reactions ("Turbo Grignards")

To enhance the rate and efficiency of the halogen-magnesium exchange, lithium chloride (LiCl) is often added to the alkylmagnesium halide reagent. acs.org The resulting complex, commonly referred to as a "Turbo Grignard" reagent (e.g., i-PrMgCl·LiCl), exhibits significantly increased reactivity. The presence of LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more active monomeric species. arkat-usa.org This allows the halogen-magnesium exchange to proceed smoothly at lower temperatures and with a broader range of functionalized substrates. For instance, the reaction of 3-bromobenzo[b]thiophene with i-PrMgCl·LiCl is approximately 19 times faster than with i-PrMgCl alone. ethz.ch This enhanced reactivity makes "Turbo Grignards" a powerful tool for the preparation of functionalized thienylmagnesium reagents. arkat-usa.org

Table 2: Comparison of Halogen-Magnesium Exchange Reagents

| Reagent | Substrate | Additive | Key Advantage |

| i-PrMgCl | 3-Bromothiophene | None | Standard exchange reagent |

| i-PrMgCl·LiCl | 3-Bromothiophene | LiCl | Increased reaction rate and efficiency |

Indirect Preparative Routes

Indirect methods for the preparation of this compound typically involve a transmetalation step from another organometallic precursor of thiophene (B33073). This approach can be advantageous when the precursor is more easily synthesized or when specific reactivity is required.

One of the most common indirect routes involves the initial formation of 3-lithiothiophene. This is generally achieved through a metal-halogen exchange reaction between 3-bromothiophene and an organolithium reagent like n-butyllithium. mdpi.comresearchgate.net The resulting 3-lithiothiophene can then undergo transmetalation upon treatment with a magnesium halide, such as magnesium bromide (MgBr₂) or magnesium iodide (MgI₂), to yield the corresponding 3-thienylmagnesium halide. mdpi.comresearchgate.net This two-step sequence provides a reliable pathway to the desired Grignard reagent, although it requires the handling of often pyrophoric organolithium reagents and careful temperature control due to the thermal instability of 3-lithiothiophene. acs.org

Another potential indirect route is the transmetalation from an organozinc compound. 3-Thienylzinc halides can be prepared, for example, by the direct insertion of activated zinc (Rieke zinc) into 3-iodothiophene. mdpi.com While less commonly documented specifically for the synthesis of this compound, in principle, the resulting 3-thienylzinc iodide could undergo a transmetalation reaction with a suitable magnesium species to afford the target Grignard reagent.

Transmetalation from 3-Lithiothiophene

The preparation of this compound can be achieved through the process of transmetalation, a fundamental reaction in organometallic chemistry. This method involves the reaction of 3-lithiothiophene with a magnesium halide, typically magnesium bromide or magnesium iodide. The 3-lithiothiophene intermediate is itself commonly generated in situ from the metal-halogen exchange reaction of 3-bromothiophene with an organolithium reagent like n-butyllithium. acs.orgmdpi.comresearchgate.net

While direct reaction of electrophiles with 3-lithiothiophene is a widely used method, it is not without its limitations. Issues such as a lack of regiospecificity and decomposition of the thiophene ring at room temperature can occur. acs.orgmdpi.comresearchgate.net Transmetalation to the corresponding Grignard reagent, 3-thienylmagnesium halide, can offer advantages in certain synthetic applications. researchgate.net For instance, Grignard reagents may exhibit different reactivity profiles towards electrophiles compared to their lithium counterparts, sometimes leading to higher yields or different product distributions. researchgate.net

A typical procedure involves the initial formation of 3-lithiothiophene from 3-bromothiophene and n-butyllithium at low temperatures. Subsequently, a solution of anhydrous magnesium bromide or iodide in an etheral solvent is added to the reaction mixture, facilitating the exchange of lithium for a magnesium halide moiety. scribd.comosti.gov The resulting 3-thienylmagnesium halide can then be used in subsequent reactions.

It is noteworthy that the use of i-PrMgCl·LiCl has been shown to enhance the reactivity of the resulting arylmagnesium species by breaking down the polymeric aggregates of the Grignard reagent. arkat-usa.org This approach has been applied to the preparation of 3-thienylmagnesium reagents from 3-bromothiophene. arkat-usa.org

Electrochemical Synthesis Precursors for Thienyl Organometallics

Electrochemical methods provide an alternative route for the synthesis of thienyl organometallics, including precursors to this compound. This technique often involves the use of a sacrificial anode. For instance, the direct electrochemical synthesis of 3-thienylzinc bromide has been reported. mdpi.comresearchgate.net

The electrochemical synthesis of various thienyl silane (B1218182) derivatives, which are precursors for poly[(silanylene)thiophene]s, has been demonstrated. acs.orgacs.orgcapes.gov.br This is achieved through the electrochemical reduction of dihalothiophenes, such as 2,5-dibromo- or 2,5-dichlorothiophene, in the presence of a diorganodichlorosilane. acs.org The intensiostatic sacrificial anode technique allows for controlled and selective synthesis of these compounds. acs.org

Furthermore, electrochemical methods have been employed in the context of Grignard reagent synthesis in ionic liquids. technion.ac.il This approach has been shown to form Grignard reagents in situ through the anodic polarization of magnesium metal in a solution containing the organic halide precursor. technion.ac.il While not specific to this compound in the provided context, this methodology presents a potential pathway for its electrochemical generation.

The electrochemical polymerization of thiophene derivatives functionalized with various groups has also been extensively studied. researchgate.net These studies often rely on the synthesis of tailored precursors that can be electropolymerized, highlighting the versatility of electrochemical techniques in thiophene chemistry.

Optimization and Control of Grignard Reagent Formation

Influence of Reaction Conditions on Yield and Regioselectivity

The formation of this compound, a type of Grignard reagent, is significantly influenced by various reaction parameters that can affect both the yield and the regioselectivity of the process. The choice of solvent is a critical factor, with tetrahydrofuran (THF) being a commonly used and effective solvent for stabilizing the Grignard reagent. reddit.com

The nature of the starting material and the magnesium used are also crucial. The direct oxidative addition of highly reactive "Rieke magnesium" (Mg) to 3-iodothiophene has been shown to proceed efficiently, with conversions of 97-100% to this compound within 5-7 hours at room temperature using 1.5 equivalents of Mg. acs.orgacs.org This method is noted for the absence of homocoupling side products. acs.orgacs.org The resulting this compound has been demonstrated to be a regiostable intermediate in THF at room temperature. acs.org

Temperature control is another key aspect. While some Grignard preparations involve refluxing, it has been observed that prolonged heating can lead to the formation of cloudy, black mixtures, potentially indicating decomposition or side reactions. reddit.com In some cases, heating is not necessary, and the reaction can be monitored by the disappearance of magnesium turnings. reddit.com

The rate of addition of the alkyl or aryl halide can also impact the yield. reddit.com A slow and controlled addition is generally preferred to manage the exothermic nature of the reaction and minimize side reactions. The use of additives like iodine crystals is a common practice to activate the magnesium surface and initiate the reaction. reddit.com

For substituted halothiophenes, the reaction conditions can be optimized to achieve high selectivity. For example, a thienyl Grignard reagent derived from 2-bromo-3-iodothiophene (B1337472) was selectively transformed into 2-bromo-3-formylthiophene by formylation with dimethylformamide (DMF) at an optimal reaction temperature. tandfonline.com

Strategies for Mitigating Undesired Side Reactions During Formation

Several strategies can be employed to minimize unwanted side reactions during the formation of Grignard reagents like this compound. A primary concern is the presence of moisture and oxygen, which can quench the Grignard reagent. Therefore, ensuring that all glassware is flame-dried under vacuum and cooled under an inert gas atmosphere is a critical first step. reddit.com

The formation of homocoupling products, where two organic moieties from the starting halide couple, is a common side reaction. The use of highly reactive Rieke magnesium for the preparation of this compound from 3-iodothiophene has been shown to effectively prevent the formation of such homocoupling byproducts. acs.orgacs.org

In the context of halogen-magnesium exchange reactions, the use of additives like lithium chloride (LiCl) can be beneficial. The i-PrMgCl·LiCl reagent, often referred to as a "turbo Grignard," can accelerate the desired exchange reaction and minimize side reactions. rsc.org This enhanced reactivity is attributed to the ability of LiCl to break up the polymeric aggregates of the Grignard reagent. arkat-usa.org

For certain substrates, the choice of the Grignard reagent for the exchange is crucial. In cases of highly reactive heteroaryl bromides, a less reactive Grignard reagent like i-PrMgCl (without LiCl) might be more appropriate to control the reaction. rsc.org

Furthermore, in reactions involving functionalized thiophenes, protecting groups may be necessary to prevent the Grignard reagent from reacting with sensitive functional groups present on the molecule. The choice of protecting group and the conditions for its introduction and removal must be carefully considered to ensure compatibility with the Grignard formation and subsequent reactions.

Reaction Pathways and Mechanistic Insights

Nucleophilic Addition Reactions of 3-Thienylmagnesium Iodide

This compound, as a Grignard reagent, serves as a potent nucleophile, with the carbon atom bonded to the magnesium exhibiting carbanionic character. This inherent nucleophilicity drives its participation in a variety of addition reactions with electrophilic substrates.

Addition to Aldehydes and Ketones (Carbonyl Compounds)

The reaction of this compound with aldehydes and ketones represents a classic and fundamental transformation in organic synthesis. The nucleophilic thienyl group readily attacks the electrophilic carbonyl carbon. ncert.nic.inpressbooks.pub This addition leads to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inpressbooks.pub Subsequent acidic workup protonates the alkoxide, yielding the corresponding secondary or tertiary alcohol.

Specifically, the addition to an aldehyde results in the formation of a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. libretexts.org The general reactivity trend shows that aldehydes are typically more reactive towards Grignard reagents than ketones. This is attributed to both steric and electronic factors; aldehydes are less sterically hindered and their carbonyl carbon is more electrophilic due to the presence of only one electron-donating alkyl group compared to two in ketones. ncert.nic.in

Table 1: Products from the Reaction of this compound with Carbonyl Compounds

| Carbonyl Substrate | Product |

| Formaldehyde | (3-Thienyl)methanol |

| Aldehyde (RCHO) | 1-(3-Thienyl)alkan-1-ol |

| Ketone (RCOR') | 2-(3-Thienyl)alkan-2-ol |

Reactions with Nitriles

This compound can also undergo nucleophilic addition to the carbon-nitrogen triple bond of nitriles. ucalgary.ca This reaction initially forms an imine salt intermediate after the nucleophilic attack of the thienyl group on the electrophilic nitrile carbon. ucalgary.camasterorganicchemistry.comlibretexts.org This intermediate is then hydrolyzed upon the addition of aqueous acid to yield a ketone. ucalgary.camasterorganicchemistry.com

A key feature of this reaction is that the ketone product is only formed during the aqueous workup. This prevents a second addition of the Grignard reagent to the ketone, which is a common side reaction when reacting Grignard reagents with other carbonyl compounds like esters. ucalgary.ca Nitriles are generally less reactive than aldehydes and ketones towards Grignard reagents. ucalgary.ca The mechanism involves the initial nucleophilic addition to form the imine salt, followed by protonation to an imine, which is then hydrolyzed to the final ketone product. masterorganicchemistry.comlibretexts.org

Ring-Opening Reactions of Heterocyclic Substrates (e.g., Aziridines)

Grignard reagents, including this compound, can act as nucleophiles in the ring-opening of strained heterocyclic rings such as aziridines. Aziridines, particularly when activated, are susceptible to nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. mdpi.comresearchgate.net The reaction with a Grignard reagent typically proceeds via an S(_N)2-type mechanism, where the nucleophilic thienyl group attacks one of the carbon atoms of the aziridine (B145994) ring.

The regioselectivity of the ring-opening can be influenced by steric and electronic factors of the aziridine substrate. In many cases, the nucleophile attacks the less substituted carbon atom. mdpi.com For the reaction to proceed efficiently, the nitrogen atom of the aziridine often needs to be activated, for instance, by an electron-withdrawing group or through coordination to a Lewis acid. This activation enhances the electrophilicity of the ring carbons. researchgate.netresearchgate.net The product of this reaction is a β-amino-substituted thiophene (B33073) derivative.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable coupling partner in various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between the thiophene ring and other organic fragments.

Nickel-Catalyzed Kumada Cross-Coupling Reactions

The Kumada cross-coupling reaction, one of the earliest developed cross-coupling methods, utilizes a nickel catalyst to couple a Grignard reagent with an organic halide. organic-chemistry.org this compound can be effectively coupled with various aryl and vinyl halides in the presence of a nickel catalyst. nih.gov Nickel catalysts, often in the form of Ni(II) complexes with phosphine (B1218219) ligands, are reduced in situ by the Grignard reagent to the catalytically active Ni(0) species. mdpi.com

The catalytic cycle is generally understood to involve oxidative addition of the organic halide to the Ni(0) complex, followed by transmetalation of the thienyl group from magnesium to the nickel center, and finally, reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. mdpi.com Nickel-catalyzed Kumada couplings are often favored for their cost-effectiveness and high reactivity, particularly with less reactive chlorides. organic-chemistry.org Research has shown that N-heterocyclic carbene (NHC) ligands can also be effective in these reactions, even allowing for the coupling of sterically hindered tertiary alkylmagnesium halides. nih.gov

Table 2: Examples of Nickel-Catalyzed Kumada Cross-Coupling with this compound

| Coupling Partner | Catalyst/Ligand | Product |

| Aryl Bromide | NiCl(_2)(dppp) | 3-Arylthiophene |

| Vinyl Chloride | Ni(acac)(_2)/PCy(_3) | 3-Vinylthiophene |

| Aryl Triflates | NiCl(_2)/IMes | 3-Arylthiophene |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are also widely employed for the cross-coupling of this compound with organic halides and triflates. nobelprize.org Similar to the nickel-catalyzed variant, the mechanism involves a Pd(0)/Pd(II) catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov Palladium catalysts often exhibit a broad substrate scope and high functional group tolerance. nobelprize.org

Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can influence the efficiency of the coupling reaction. For instance, bulky electron-rich phosphine ligands are often effective in promoting the oxidative addition and reductive elimination steps. Palladium-catalyzed cross-coupling reactions have been successfully used to synthesize a variety of thienyl-containing biaryl compounds. researchgate.net

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions provide an effective method for forming carbon-carbon bonds utilizing this compound. These reactions are advantageous due to the lower cost and toxicity of copper catalysts compared to palladium. rsc.org The mechanism of copper-catalyzed Grignard cross-coupling is thought to involve the formation of a copper(I) ate complex. Following the complexation of the copper(I) catalyst with the Grignard reagent, the copper inserts into the magnesium-carbon bond. gatech.edu

In a general sense, the copper-catalyzed coupling of organoboranes and organohalides involves the formation of an aryl copper intermediate through transmetalation, which then reacts with an aryl halide. rsc.org While this applies to organoboranes, a similar transmetalation process is central to the reactivity of Grignard reagents like this compound in copper-catalyzed systems. wikipedia.org The reaction's success can be influenced by additives. For instance, in the copper-catalyzed cross-coupling of secondary alkyl electrophiles with secondary alkyl Grignard reagents, N,N,N',N'-tetramethylethylenediamine (TMEDA) and lithium methoxide (B1231860) (LiOMe) have been identified as critical for the reaction to proceed efficiently, which occurs through an SN2 mechanism with inversion of configuration. organic-chemistry.org

Research has shown that various copper catalysts are effective. For instance, the use of CuI in the presence of 1,3-butadiene (B125203) facilitates the coupling of unactivated secondary alkyl iodides with alkyl Grignard reagents. rsc.org The choice of solvent and ligands can also be crucial, with some reactions failing to proceed in diethyl ether. rsc.org These findings highlight the versatility and tunability of copper-catalyzed systems for coupling reactions involving Grignard reagents.

A study on the copper-catalyzed cross-coupling of a 3-halo-4-alkoxybenzoate with a terminally brominated polyprenyl system explored the influence of various substituents on the reaction outcome. gatech.edu This underscores the importance of substrate-specific optimization in achieving successful coupling.

Examination of Intermediates and Catalytic Cycles in Coupling Reactions

The catalytic cycle of transition metal-catalyzed cross-coupling reactions, such as those involving this compound, generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)), forming a higher-valent organometallic intermediate. nih.govlibretexts.org

Transmetalation: In this step, the organic group from the organometallic reagent (in this case, the 3-thienyl group from this compound) is transferred to the transition metal center of the intermediate formed in the oxidative addition step. nih.govlibretexts.org This displaces the halide and forms a new diorganometal complex. For organozinc reagents, which can be formed from Grignard reagents via transmetalation, electron-donating groups on the aryl-zinc species can accelerate the transmetalation step. rsc.org

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the diorganometal complex, forming the new carbon-carbon bond of the desired product and regenerating the low-valent transition metal catalyst, which can then re-enter the catalytic cycle. nih.govlibretexts.org

In copper-catalyzed reactions, the mechanism can be nuanced. For example, in the conjugate addition of Grignard reagents, a widely accepted mechanism involves the formation of a copper(III) intermediate. wikipedia.org The mechanism for copper-catalyzed cross-coupling of Grignard reagents with alkyl halides is often proposed to be of the SN2 type. organic-chemistry.orgrsc.org

The nature of the intermediates can be complex. In iron-catalyzed cross-couplings of bis-(aryl)manganese nucleophiles (which can be conceptually related to Grignard reagents), ate-iron(II) species like [Ar₃Fe^(II)]⁻ are formed via transmetalation and are key intermediates in the catalytic cycle. mdpi.com Similarly, in palladium-catalyzed C-H activation/C-C coupling reactions, a Pd(II)/Pd(0) catalytic cycle is often operative, though a Pd(II)/Pd(IV) cycle has also been considered. nih.gov

Other Transformation Pathways

Reactions with Acid Chlorides and Disulfides

This compound readily reacts with various electrophiles, including acid chlorides and disulfides, to form 3-substituted thiophenes. acs.org These reactions are fundamental transformations for this Grignard reagent, providing routes to ketones and thioethers, respectively.

The reaction with an acid chloride, such as benzoyl chloride, results in the formation of a 3-thienyl ketone. acs.org This acylation reaction is a direct and efficient method for introducing a keto functional group onto the thiophene ring at the 3-position. Research has shown that these coupling reactions can proceed to give the corresponding ketones in good isolated yields without the need for a transition metal catalyst. acs.orgresearchgate.net

Similarly, this compound reacts with disulfides, for example, dihexyl disulfide, to yield 3-(hexylthio)thiophene. acs.org This transformation provides a straightforward pathway to 3-thienyl thioethers. NMR and GC analyses of the product from the reaction with dihexyl disulfide have confirmed the high regiostability of the this compound, with no detectable formation of the 2-substituted isomer. acs.org

Table 1: Reactions of this compound with Electrophiles acs.org

| Electrophile | Product | Yield (%) |

| Benzoyl chloride | 3-Benzoylthiophene | 77 |

| Dihexyl disulfide | 3-(Hexylthio)thiophene | 75 |

These reactions demonstrate the utility of this compound as a regiostable intermediate for the synthesis of a variety of 3-substituted thiophene derivatives. acs.org

Transmetalation Reactions for Subsequent Organometallic Transformations

Transmetalation of this compound to other metals is a key strategy to generate different organometallic reagents with altered reactivity, enabling a broader scope of subsequent transformations. This process involves the transfer of the 3-thienyl group from magnesium to another metal, such as zinc, copper, or manganese. acs.orgmdpi.comthieme-connect.de

A common transmetalation involves reacting this compound with zinc chloride (ZnCl₂) to produce the corresponding 3-thienylzinc reagent. thieme-connect.deuni-muenchen.de These organozinc compounds are valuable intermediates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, with aryl or alkenyl halides. thieme-connect.dersc.org The use of organozinc reagents is advantageous due to their high functional group tolerance. thieme-connect.de

Transmetalation to copper is also a significant pathway. This is often achieved by treating the Grignard reagent with a copper salt, such as copper(I) cyanide, often in the presence of lithium chloride (CuCN·2LiCl). thieme-connect.dersc.org The resulting organocopper reagents are particularly effective in acylation reactions with acid chlorides and in conjugate addition reactions. wikipedia.orgrsc.org

Furthermore, 3-thienylmanganese halides can be prepared, which exhibit unique reactivity. researchgate.netmdpi.com These organomanganese reagents can undergo cross-coupling with acid chlorides to yield ketones, often without the need for a transition metal catalyst. researchgate.net

The choice of the metal for transmetalation allows for fine-tuning of the reactivity of the 3-thienyl nucleophile, providing access to a wide array of functionalized thiophenes through various subsequent coupling reactions. acs.orgmdpi.com

Mechanistic Investigations of this compound Reactivity

Electron Transfer Processes in Grignard Reagent Reactivity

While many reactions of Grignard reagents are described by a polar, nucleophilic addition mechanism, there is substantial evidence that single electron transfer (SET) processes can play a significant, and sometimes dominant, role. organic-chemistry.orgwikipedia.orgpsu.edu An SET mechanism involves the transfer of a single electron from the Grignard reagent to the substrate, generating a radical ion pair. psu.edursc.org This pathway is particularly favored in reactions with sterically hindered substrates or with substrates that are good electron acceptors. organic-chemistry.orgwikipedia.org

The question of whether a reaction proceeds via a polar mechanism or an SET mechanism is a central topic in the study of Grignard reactivity. psu.edu For instance, in the reaction of Grignard reagents with ketones, the detection of radical coupling side products has led to the proposal of an SET mechanism that proceeds through a ketyl radical intermediate. wikipedia.org The operative mechanism can be substrate-dependent, with the reduction potential of the carbonyl compound being a key factor. wikipedia.org

In the context of reactions with nitroarenes, the reactivity order of different alkyl Grignard reagents (i-Pr > PhCH₂ ≈ Et > PhCH₂CH₂ > Me) provides strong evidence for an SET process. psu.edu The ability of the Grignard reagent to participate in electron-transfer reactions is a determining factor, with alkyl Grignard reagents being more prone to SET than aryl Grignard reagents. psu.edu Cross-coupling reactions of aryl Grignard reagents with aryl halides can also be initiated by a single electron transfer from the Grignard reagent to the aryl halide, which starts a radical chain reaction involving anion radical intermediates. rsc.org

Although specific studies focusing exclusively on the SET processes of this compound are not prevalent in the provided search results, the general principles of Grignard reactivity suggest that SET pathways are plausible, particularly in its reactions with certain electrophiles. The rate-limiting step in the oxidative addition of magnesium to an organic halide to form the Grignard reagent itself is considered to be an electron transfer process. mdpi.com

Influence of Solvent and Ligand Coordination on Reaction Mechanisms

The reaction mechanisms of this compound are critically influenced by the choice of solvent and the presence of coordinating ligands. These factors directly affect the position of the Schlenk equilibrium and the structure of the magnesium species in solution. wikipedia.org

Solvent Effects: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of Grignard reagents. The magnesium center coordinates with two molecules of the ether, typically forming a tetrahedral geometry. libretexts.orgwikipedia.org However, the coordinating ability of the solvent significantly impacts the degree of aggregation and the position of the Schlenk equilibrium.

Diethyl Ether (Et₂O): In diethyl ether, Grignard reagents have a greater tendency to form dimeric and oligomeric structures, particularly at higher concentrations. libretexts.org For many Grignard reagents, the equilibrium in diethyl ether favors the alkylmagnesium halide species (RMgX). wikipedia.org

Tetrahydrofuran (THF): THF is a more strongly coordinating solvent than diethyl ether. This stronger coordination favors the formation of monomeric species, described as RMgXL₂ (where L is a THF molecule). wikipedia.org In THF, significant concentrations of all three components of the Schlenk equilibrium (RMgX, R₂Mg, and MgX₂) are often present. The use of this compound is often reported in THF solution, which suggests a preference for this solvent to maintain a reactive, monomeric state. thermofisher.inmcgill.ca

Cyclopentyl Methyl Ether (CPME): CPME has been investigated as an alternative solvent for Grignard reactions, demonstrating stability under Grignard conditions. d-nb.info

Dioxane: The addition of dioxane can dramatically shift the Schlenk equilibrium. Dioxane forms an insoluble coordination polymer with magnesium halides (e.g., MgX₂(dioxane)₂), causing them to precipitate. wikipedia.org This precipitation effectively removes MgI₂ from the solution, driving the equilibrium completely to the right and resulting in a solution primarily containing the di(3-thienyl)magnesium species. wikipedia.orgrsc.org This technique can be used to generate a more reactive Grignard solution. rsc.org

Ligand Coordination: The addition of external ligands, particularly salts like lithium chloride (LiCl), can significantly alter the reactivity and mechanism of Grignard reagents. The formation of mixed magnesium-lithium aggregates, often referred to as "turbo-Grignard reagents" (e.g., i-PrMgCl·LiCl), leads to enhanced reactivity. rsc.org The addition of LiCl is thought to break down oligomeric Grignard aggregates into more reactive monomeric species and increase the nucleophilicity of the organomagnesium reagent. rsc.org While not specifically detailed for this compound, the addition of LiCl to other Grignard reagents has been shown to improve enantioselectivity in asymmetric reactions, indicating a direct influence on the reaction's transition state. mcgill.ca

Table 2: Influence of Solvents and Additives on this compound

| Solvent/Additive | Coordinating Ability | Effect on Schlenk Equilibrium | Predominant Species |

|---|---|---|---|

| Diethyl Ether | Moderate | Favors RMgX | Solvated dimers/oligomers |

| Tetrahydrofuran (THF) | Strong | Less favorable for RMgX | Solvated monomers (RMgI·2THF) |

| Dioxane (additive) | Strong (chelating) | Shifts equilibrium to the right | R₂Mg (due to MgI₂ precipitation) |

| Lithium Chloride (LiCl) (additive) | Forms mixed aggregates | Breaks down oligomers | More reactive monomeric species |

Stereochemical Considerations and Retention/Inversion Mechanisms in Reactions

The stereochemical outcome of reactions involving this compound, particularly in transition metal-catalyzed cross-coupling reactions, is governed by the specific mechanistic pathway of the key steps: oxidative addition, transmetalation, and reductive elimination. While studies focusing specifically on the stereochemistry of this compound are not extensively detailed in the provided results, the general principles of organometallic cross-coupling reactions provide a framework for understanding the potential stereochemical pathways. The outcome can be either retention or inversion of configuration, depending heavily on the catalyst, ligands, and reaction partners. nih.govnih.gov

Mechanisms of Stereocontrol:

Retention of Configuration: Retention of stereochemistry at a chiral carbon center is common in many cross-coupling reactions, particularly in the transmetalation step. nih.gov For reactions like the Suzuki-Miyaura coupling, a mechanism involving a cyclic, four-centered transition state is often invoked to explain retention. nih.gov In nickel-catalyzed couplings, the choice of a bulky phosphine ligand, such as tricyclohexylphosphine (B42057) (PCy₃), can favor a pathway that results in retention of configuration at the electrophilic carbon. nih.gov

Inversion of Configuration: An inversion of stereochemistry is characteristic of an Sₙ2-type mechanism. In the context of cross-coupling, this can occur during the oxidative addition step, especially with benzylic or allylic halides, or during the transmetalation step. wikipedia.org For example, a backside attack of the palladium complex on the organometallic reagent can lead to inversion. nih.gov The use of certain ligands, such as N-heterocyclic carbenes (NHCs) like SIMes in nickel-catalyzed couplings, can switch the mechanistic pathway to one that proceeds with inversion of stereochemistry. nih.gov The polarity of the solvent can also play a role; highly polar solvents might favor an open transition state that leads to inversion over a cyclic one that results in retention. nih.gov

The ability to control the stereochemical outcome—achieving either retention or inversion—by selecting the appropriate ligand for the metal catalyst is a powerful tool in asymmetric synthesis. nih.gov This catalyst control allows for the formation of either enantiomer of a product from a single enantiomer of a starting material. nih.gov While these examples primarily involve other organometallic reagents and electrophiles, the underlying principles are applicable to reactions where this compound is coupled with a chiral electrophile.

Table 3: Factors Influencing Stereochemical Outcome in Cross-Coupling Reactions

| Factor | Condition Favoring Retention | Condition Favoring Inversion | Mechanistic Rationale |

|---|---|---|---|

| Ligand (for Ni) | Bulky phosphines (e.g., PCy₃) | N-Heterocyclic Carbenes (NHCs) | Ligand sterics and electronics dictate the geometry of the transition state. nih.gov |

| Mechanism | Cyclic transition state | Sₙ2-type backside attack | The geometry of the key bond-forming/breaking step determines the stereochemical course. nih.gov |

| Solvent | Less polar (e.g., THF) | More polar (e.g., HMPA-THF) | Polar solvents can disrupt cyclic transition states, favoring open, inversion pathways. nih.gov |

| Reaction Step | Transmetalation (typical) | Oxidative Addition (for allylic/benzylic halides) | The inherent mechanism of each catalytic step has a stereochemical preference. wikipedia.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Di(3-thienyl)magnesium |

| Magnesium iodide |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| Cyclopentyl methyl ether (CPME) |

| Dioxane |

| Lithium chloride |

| i-PrMgCl·LiCl |

| Phenylmagnesium bromide |

| Tricyclohexylphosphine |

Applications in Organic Synthesis

Synthesis of Functionalized Thiophene (B33073) Derivatives

The direct introduction of substituents onto the thiophene ring is a fundamental challenge in heterocyclic chemistry. 3-Thienylmagnesium iodide provides a reliable and regiostable pathway for creating a wide array of functionalized thiophenes.

This compound is a versatile intermediate for the synthesis of various 3-substituted thiophene derivatives. acs.org Traditional methods involving 3-lithiothiophene are often hampered by thermal instability and a lack of regiospecificity. acs.orgsemanticscholar.org In contrast, this compound, readily prepared from the direct oxidative addition of activated magnesium to 3-iodothiophene (B1329286), offers a stable and selective alternative. acs.orgresearchgate.net This Grignard reagent undergoes efficient coupling reactions with a diverse range of electrophiles to yield the corresponding 3-substituted thiophenes. acs.orgsemanticscholar.orgresearchgate.net For instance, its reaction with acid chlorides produces ketones, while reactions with alkyl disulfides yield thioethers. acs.org

| Electrophile | Resulting 3-Substituted Thiophene | Reference |

| Aldehydes (e.g., Benzaldehyde) | 3-(Hydroxy(phenyl)methyl)thiophene | acs.org |

| Acid Chlorides (e.g., Benzoyl chloride) | (Phenyl)(3-thienyl)methanone | acs.org |

| Disulfides (e.g., Dimethyl disulfide) | 3-(Methylthio)thiophene | acs.org |

This table showcases the versatility of this compound in reacting with various electrophiles to form different classes of 3-substituted thiophenes.

A significant advantage of using this compound is the high degree of regioselectivity it affords. acs.org Unlike lithiated intermediates which can undergo rearrangement, 3-thienyl organomagnesium reagents are found to be regiostable in THF at room temperature. acs.org This stability ensures that functionalization occurs specifically at the C-3 position of the thiophene nucleus. This property is crucial for the synthesis of structurally defined thiophene derivatives, which are vital building blocks for materials science and pharmaceuticals. semanticscholar.org The development of synthetic methods for preparing 3-substituted thiophenes with high regiochemical control has therefore been a major focus, with 3-thienyl organometallic reagents being key intermediates. semanticscholar.orgmdpi.com

The synthetic methodology utilizing organometallic thiophene reagents can be extended to create multi-substituted thiophenes. semanticscholar.orgmdpi.com For example, a similar approach can be applied to 3,4-dibromothiophene (B32776) for the preparation of both symmetrical and unsymmetrical 3,4-disubstituted thiophene derivatives. acs.orgsemanticscholar.orgmdpi.com By carefully controlling the reaction conditions, it is possible to achieve mono-substitution of 3,4-dibromothiophene, generating a 3-bromo-4-substituted thiophene intermediate. mdpi.com This intermediate can then undergo further functionalization. This step-wise, regioselective approach is instrumental in building complex, unsymmetrically substituted thiophene cores, which are otherwise challenging to synthesize. rsc.org

Regioselective Functionalization of Thiophene Rings

Formation of Carbon-Carbon Bonds in Complex Architectures

Beyond simple substitution, this compound is a critical tool for constructing larger, more complex molecules where the thiophene moiety is integrated into a larger framework. This is primarily achieved through carbon-carbon bond-forming reactions.

As a typical Grignard reagent, this compound readily reacts with carbonyl compounds. chemguide.co.ukschoolwires.net Its addition to aldehydes results in the formation of secondary alcohols, while its reaction with ketones yields tertiary alcohols. chemguide.co.uk For example, the reaction with a simple aldehyde like ethanal would produce a secondary alcohol, whereas reaction with a ketone like propanone would result in a tertiary alcohol. chemguide.co.uk This reactivity provides a straightforward and powerful method for synthesizing complex alcohols containing a 3-thienyl group. mnstate.edumnstate.edu

Furthermore, the reaction of this compound with acid chlorides or other carboxylic acid derivatives provides a direct route to 3-thienyl ketones. acs.org These reactions are fundamental in organic synthesis for building molecular complexity. uomustansiriyah.edu.iq

| Carbonyl Reactant | Reagent | Product Type | Example Product | Reference |

| Aldehyde | This compound | Secondary Alcohol | 1-(3-thienyl)ethanol | acs.orgchemguide.co.uk |

| Ketone | This compound | Tertiary Alcohol | 2-(3-thienyl)propan-2-ol | acs.orgchemguide.co.uk |

| Acid Chloride | This compound | Ketone | 1-(3-thienyl)ethan-1-one | acs.org |

This table illustrates the reaction of this compound with different carbonyl compounds to form alcohols and ketones.

This compound is a key precursor in transition-metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu reaction, to form C-C bonds between aromatic rings. nih.govthieme-connect.de In these reactions, the Grignard reagent acts as the nucleophilic partner, coupling with aryl halides in the presence of a palladium or nickel catalyst to produce unsymmetrical biaryls. thieme-connect.deorganic-chemistry.org This method is a cornerstone of modern organic synthesis for constructing biaryl frameworks found in many functional materials and pharmaceuticals. tandfonline.comnih.gov

This coupling strategy is particularly important for the synthesis of oligothiophenes, which are materials of great interest for applications in organic electronics. semanticscholar.org By coupling this compound with a halothiophene (such as 2-bromothiophene (B119243) or another 3-halothiophene), bithiophenes can be formed. Repetitive application of this strategy allows for the step-wise construction of longer, well-defined oligothiophenes. nih.govclockss.org The Kumada coupling is noted for proceeding under mild conditions with high yields, making it an efficient method for synthesizing these conjugated systems. nih.gov

Formation of Biaryls and Oligothiophenes

Role in Materials Science Precursor Synthesis

This compound and related Grignard reagents are fundamental in materials science for the synthesis of monomers required for producing poly(3-alkylthiophenes) (P3ATs). mdpi.comethz.ch P3ATs are a crucial class of conducting polymers, and their properties are highly dependent on the regularity of their polymer chain structure. cmu.edu The synthesis of regioregular, head-to-tail coupled P3ATs begins with the preparation of precisely substituted 3-alkylthiophene monomers. mdpi.comcmu.edu

A common and effective method for synthesizing these monomers is the nickel-catalyzed Kumada cross-coupling reaction. mdpi.comnih.gov In this approach, an alkyl Grignard reagent (like (S)-2-methylbutylmagnesium bromide) is coupled with 3-bromothiophene (B43185) using a nickel catalyst such as [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane). nih.gov This reaction efficiently attaches the desired alkyl side chain to the 3-position of the thiophene ring, yielding the 3-alkylthiophene monomer. mdpi.comnih.gov

The McCullough method, a foundational route to regioregular P3ATs, involves the lithiation of 2-bromo-3-alkylthiophene followed by transmetalation with magnesium bromide to generate a 2-bromo-5-(bromomagnesio)-3-alkylthiophene intermediate. ethz.chcmu.edu A more direct approach, known as Grignard Metathesis (GRIM) polymerization, involves the reaction of a 2,5-dihalogenated-3-alkylthiophene with an alkyl Grignard reagent (e.g., methylmagnesium bromide) to create the active thienylmagnesium halide monomer in situ, which then undergoes nickel-catalyzed polymerization. cmu.eduomec.org.uk

Table 2: Synthesis of 3-Alkylthiophene Monomers via Cross-Coupling

| Thiophene Substrate | Grignard Reagent | Catalyst | Monomer Product | Reference |

| 3-Bromothiophene | (S)-(+)-1-bromo-2-methylbutane derived Grignard | [NiCl₂(dppp)] | 3-(S)-2-methylbutylthiophene | nih.gov |

| 3-Bromothiophene | (S)-(+)-1-bromo-2-methyloctyl derived Grignard | [NiCl₂(dppp)] | 3-(S)-2-methyloctylthiophene | nih.gov |

| 3,4-Dibromothiophene | (S)-2-methyloctylmagnesium bromide | Ni(II) catalyst | 3,4-bis[(S)-2-methyloctyl]thiophene | mdpi.com |

The utility of this compound and its derivatives in synthesizing monomers is directly linked to the development of electrically conducting polymers. cdnsciencepub.comwikipedia.org Polythiophenes, particularly regioregular poly(3-alkylthiophenes) (P3ATs), are a cornerstone of organic electronics due to their desirable electronic properties and processability. cmu.edursc.org

The key to high conductivity and performance in these materials is a well-ordered, planar polymer backbone that allows for extensive π-conjugation. cmu.edu This is achieved through regioregular head-to-tail (HT) coupling of the monomer units. Methods like the McCullough method and GRIM polymerization, which rely on thienylmagnesium halide intermediates, provide the necessary control to produce P3ATs with high regioregularity (>98% HT). ethz.chcmu.edu The controlled, chain-growth mechanism of Kumada Catalyst-Transfer Polycondensation, which also proceeds via these Grignard intermediates, is robust for creating well-defined thiophene-based polymers. mdpi.com

By enabling the synthesis of these highly ordered polymers, 3-thienyl Grignard reagents are instrumental in producing materials for organic field-effect transistors (OFETs), organic photovoltaics, and other electronic devices. ntu.edu.twnih.gov The ability to control polymer molecular weight, as demonstrated in some polymerization methods by adjusting the molar ratio of the Grignard reagent to the dihalothiophene monomer, further enhances the fine-tuning of these advanced materials. wipo.int

Preparation of Monomers for Poly(3-alkyl thiophene) Synthesis

Utility in Pharmaceutical and Agrochemical Intermediate Synthesis

This compound serves as a valuable reagent for creating key intermediates in the synthesis of pharmaceutical and agrochemical compounds. mdpi.com The 3-substituted thiophene motif is present in various biologically active molecules. For instance, certain 3-substituted thiophene derivatives have been identified as topical carbonic anhydrase inhibitors, a class of drugs used to treat conditions like glaucoma. mdpi.comresearchgate.net The synthesis of these derivatives often relies on the coupling reactions of 3-thienyl organometallic reagents, including this compound, with appropriate electrophiles. mdpi.com

A specific application in pharmaceutical synthesis is the preparation of PZM21, a novel biased agonist for the mu-opioid receptor with potential as an analgesic. In one synthetic route, this compound was used in a copper-catalyzed ring-opening reaction of a chiral aziridine (B145994) intermediate to install the required 3-thienyl group. nih.gov Although the yield for this particular step was low, it highlights the strategic use of the reagent to build complex, pharmacologically relevant scaffolds. nih.gov The development of more efficient coupling protocols, such as those using highly activated Rieke metals or improved catalyst systems, continues to expand the utility of this compound in synthesizing functionalized molecules for life science applications. mdpi.comresearchgate.net

Table 3: Applications in Pharmaceutical Intermediate Synthesis

| Target Compound Class/Name | Synthetic Role of this compound | Reaction Type | Reference |

| Topical Carbonic Anhydrase Inhibitors | Introduction of the 3-thiophene core structure | Coupling with various electrophiles | mdpi.comresearchgate.net |

| PZM21 (μ-opioid receptor agonist) | Addition of the 3-thienyl moiety to an advanced intermediate | Copper-catalyzed aziridine ring-opening | nih.gov |

Advanced Methodologies and Reagent Design

"Turbo Grignard" Chemistry for Enhanced Reactivity and Selectivity

A significant breakthrough in Grignard chemistry was the development of "Turbo Grignard" reagents, which exhibit enhanced reactivity and selectivity. The key to this technology is the addition of lithium chloride (LiCl) to the Grignard reagent solution. chem-station.com The most common example is i-PrMgCl·LiCl. rsc.org The presence of LiCl breaks up the dimeric or polymeric aggregates that Grignard reagents typically form in solution, leading to the formation of more reactive monomeric magnesiate complexes. organic-chemistry.org This increased reactivity allows for reactions to occur under milder conditions and with substrates that are typically unreactive with standard Grignard reagents. clockss.org Kinetic studies have shown a dramatic rate enhancement; for instance, the bromine-magnesium exchange with 3-bromobenzo[b]thiophene is approximately 19 times faster with i-PrMgCl·LiCl compared to i-PrMgCl alone. rsc.org

The pioneering work by the Knochel group led to the development and popularization of LiCl-complexed Grignard reagents. rsc.org These reagents, such as iPrMgCl·LiCl, are prepared by the simple addition of LiCl to the reaction mixture during the formation of the Grignard reagent from magnesium turnings and an organic halide. organic-chemistry.org The discovery that LiCl could dramatically accelerate halogen-magnesium exchange reactions has considerably expanded their scope. clockss.org

The use of iPrMgCl·LiCl facilitates the preparation of a wide array of functionalized aryl and heteroaryl magnesium compounds from the corresponding, and often less reactive, organic bromides. organic-chemistry.org These exchange reactions can be performed at significantly lower temperatures (e.g., -15 °C to room temperature) compared to traditional methods, which often require elevated temperatures. organic-chemistry.orgclockss.org This methodology is not limited to iodo-compounds but is also highly effective for bromo-compounds, which are often more readily available. clockss.org The enhanced reactivity and mild conditions have made it possible to generate Grignard reagents from various sensitive heterocyclic scaffolds. clockss.org

A major advantage of "Turbo Grignard" reagents is their remarkable tolerance for a wide range of sensitive functional groups. rsc.orgclockss.org Traditional Grignard reagents are highly reactive and often incompatible with functional groups like esters, nitriles, or ketones. However, the LiCl-mediated halogen-magnesium exchange proceeds under such mild conditions that many of these groups remain intact. clockss.org

This has enabled the synthesis of highly functionalized molecules that were previously difficult to access. For example, aryl bromides bearing ester, cyano, and even triazene (B1217601) functionalities can be successfully converted to their corresponding Grignard reagents using iPrMgCl·LiCl. rsc.orgclockss.org The resulting organometallics can then react with various electrophiles without affecting the sensitive group. clockss.org In some cases, even substrates with acidic protons, such as unprotected alcohols and carboxylic acids, can be magnesiated through a stepwise deprotonation and exchange protocol. rsc.org This broad functional group tolerance makes LiCl-complexed reagents a powerful tool in modern organic synthesis. researchgate.netnih.gov

Table 1: Functional Group Tolerance of iPrMgCl·LiCl in Halogen-Magnesium Exchange Reactions

| Functional Group | Tolerance | Notes | Citation(s) |

| Ester (-COOR) | Yes | The sensitive ester group does not undergo addition with the formed Grignard reagent. | clockss.org |

| Nitrile (-CN) | Yes | Tolerated during the exchange reaction, allowing for synthesis of cyano-substituted aromatics. | rsc.orgsigmaaldrich.com |

| Triazene (-N=N-NR₂) | Yes | Magnesiated derivatives can be generated and react with various electrophiles. | rsc.orgclockss.org |

| Ether (-OR) | Yes | Electron-rich aryl ethers can be converted to their magnesium species. | clockss.org |

| Halogens (-F, -Cl) | Yes | Other halogens on the aromatic ring are generally tolerated. | rsc.orgsigmaaldrich.com |

| Boronic Ester (-B(OR)₂) | Yes | Iodine-magnesium exchange can be performed on iodoaryl boronic esters at low temperatures. | rsc.org |

| Alcohol (-OH) | Yes | Requires a stepwise protocol involving initial deprotonation with a different base. | rsc.orgclockss.org |

| Carboxylic Acid (-COOH) | Yes | Requires a stepwise protocol involving initial deprotonation. | rsc.org |

Development and Scope of Lithium Chloride-Complexed Grignard Reagents

Chemo-, Regio-, and Stereoselective Transformations

Achieving high levels of selectivity is a central challenge in the functionalization of complex molecules. For reactions involving 3-thienylmagnesium iodide, controlling the chemo-, regio-, and stereoselectivity is crucial for synthesizing specific isomers and avoiding unwanted byproducts.

Several strategies have been developed to achieve high selectivity in reactions with thienylmagnesium reagents.

Chemoselectivity : The use of iPrMgCl·LiCl is a key strategy for enhancing chemoselectivity. rsc.org By allowing reactions to proceed at low temperatures, it prevents side reactions with sensitive functional groups that might be present on the thiophene (B33073) ring or the electrophile. clockss.org For example, the preparation of thienylmagnesium reagents from bromothiophenes bearing ester groups is possible with this method. rsc.org

Regioselectivity : The regioselectivity of metalation on the thiophene ring is highly dependent on the substituents present and the reagents used. In the thiophene series, the 2-bromo derivatives are significantly more reactive towards halogen-magnesium exchange than the 3-bromo isomers. rsc.org This intrinsic reactivity difference can be exploited to achieve selective reactions. For polyhalogenated thiophenes, careful control of reaction temperature and stoichiometry can allow for the selective exchange of one halogen over another. rsc.org Furthermore, in cross-coupling reactions, the choice of catalyst and ligand can switch the regioselectivity, directing the coupling to a specific position on a di- or poly-halogenated thiophene. mdpi.com

Stereoselectivity : In reactions that form new chiral centers, achieving high stereoselectivity is paramount. For nickel-catalyzed cross-coupling reactions, the use of chiral phosphine (B1218219) ligands can induce high enantioselectivity. mcgill.ca It has also been shown that cross-coupling reactions of alkyl Grignard reagents can proceed with a high degree of stereospecificity, meaning the stereochemistry of the starting material is retained in the product. nih.gov For this compound, its reaction with chiral electrophiles or the use of chiral catalysts can lead to the formation of enantiomerically enriched products. mcgill.ca

Controlling the substitution pattern on the thiophene ring is essential for tuning the electronic and physical properties of thiophene-based materials, such as conjugated polymers. rsc.orgtue.nl

The inherent electronic properties of the thiophene ring make the C2 and C5 positions (α-positions) more reactive towards electrophiles and metalation compared to the C3 and C4 positions (β-positions). tue.nl This principle is often used to direct functionalization. For instance, direct deprotonation of 3-substituted thiophenes typically occurs at the C2 position.

In the context of Grignard reagents, the formation and subsequent reaction are heavily influenced by sterics and electronics. For example, in the Kumada catalyst-transfer polycondensation for making polythiophenes, the substitution pattern of the thienyl Grignard monomer dictates its ability to polymerize. acs.orgresearchgate.net A sterically hindered Grignard function, such as in 5-bromo-2-chloromagnesio-3-hexylthiophene, can hamper the initiation step of the polymerization. acs.orgresearchgate.net In contrast, the less hindered 2-bromo-5-chloromagnesio-3-hexylthiophene polymerizes readily. acs.org This demonstrates how the placement of the magnesium and the alkyl substituents controls the reactivity and the resulting polymer structure.

Furthermore, reactions like the "halogen dance" can be used to isomerize the position of halogens on the thiophene ring under basic conditions, providing access to substitution patterns that are not directly available through other means. acs.org

Table 2: Regiocontrol in the Functionalization of the Thiophene Ring

| Thiophene Derivative | Reagent/Reaction | Position of Functionalization | Notes | Citation(s) |

| 3-Bromothiophene (B43185) | iPrMgCl·LiCl | C3 | Halogen-magnesium exchange at the position of the bromine atom. | rsc.org |

| 2-Bromothiophene (B119243) | iPrMgCl·LiCl | C2 | Halogen-magnesium exchange occurs much faster at C2 than C3. | rsc.org |

| 2,5-Dichlorothiophene | TMPMgCl·LiCl | C3 | Deprotonation occurs selectively at the C3 position. | sigmaaldrich.com |

| 3-Hexylthiophene | TMPMgCl·LiCl | C2 | Deprotonation occurs at the most acidic C-H bond, which is at the C2 (α) position. | rsc.org |

| 2-Bromo-3-iodothiophene (B1337472) | Grignard formation | C3 | The more reactive C-I bond undergoes exchange preferentially, forming 2-bromo-3-thienylmagnesium iodide. | researchgate.net |

Strategies for Achieving High Selectivity in 3-Thienylmagnesium Reactions

Continuous Flow and Scalable Synthesis Approaches

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including safety, heat management, and reproducibility. Continuous flow chemistry has emerged as a powerful technology to address these issues, particularly for highly exothermic and sensitive reactions like the formation of Grignard reagents. niper.gov.innih.gov

Continuous flow systems involve pumping reagents through tubes or channels, where mixing and reaction occur. mit.edu This setup offers superior heat transfer compared to batch reactors, mitigating the risk of thermal runaways that can occur during Grignard reagent formation. niper.gov.in The short residence times, often on the order of minutes, lead to rapid product formation and can improve purity by minimizing the formation of byproducts. niper.gov.innih.gov The synthesis of Grignard reagents, including aryl and heteroaryl variants, has been successfully demonstrated in continuous flow reactors, often using packed columns of magnesium metal. niper.gov.in This approach allows for the safe, on-demand generation of reagents like this compound, which can be directly used in subsequent reaction steps. niper.gov.inthermofisher.com

The scalability of Grignard reactions has also been a subject of extensive research. Studies on the synthesis of α-terthienyl, which involves the coupling of a thienylmagnesium reagent, have detailed the process design and scale-up from a 0.1-L to a 10-L reactor. acs.org Key factors for successful scaling include efficient mixing of the reagent streams and adequate heat transfer to control the reaction temperature. acs.org The choice of solvent is also critical; while diethyl ether is common in the lab, higher-boiling point solvents like THF are more suitable for larger-scale operations to avoid crystallization and ensure safety. acs.orgresearchgate.net These studies demonstrate that with careful process design, the synthesis involving thienylmagnesium reagents can be reliably scaled up for bulk production. researchgate.net

Theoretical and Computational Studies of 3 Thienylmagnesium Iodide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of Grignard reagents like 3-thienylmagnesium iodide. cecam.orgarxiv.orgajchem-a.com These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior. arxiv.orgnorthwestern.edu

The electronic structure of a Grignard reagent is heavily influenced by the solvent. nih.gov Computational studies have shown that the solvation energy of Grignard reagents increases in the order of Mg(CH₃)₂ < Mg(CH₃)Cl < MgCl₂, with tetrahydrofuran (B95107) (THF) providing stronger solvation than diethyl ether (Et₂O). nih.gov This is consistent with experimental observations. nih.gov For thienyl Grignard reagents, the interaction with solvent molecules like THF is crucial, and computational models often include explicit solvent molecules to accurately represent the system. nih.gov

Reactivity predictions can be made by analyzing various parameters derived from quantum chemical calculations. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. The HOMO-LUMO gap provides a measure of the molecule's excitability and chemical reactivity. ajchem-a.com Furthermore, the analysis of atomic charges, often calculated using methods like the Mulliken population analysis, can identify the most nucleophilic and electrophilic sites within the molecule, thereby predicting how it will interact with other reagents. mdpi.com For this compound, the carbon atom bonded to magnesium is expected to have a significant negative charge, making it a strong nucleophilic center.

Table 1: Calculated Properties of Grignard Reagents from Theoretical Studies

| Property | Observation from Computational Studies | Significance | Citations |

| Solvation Energy | Increases in the order MgR₂ < RMgX < MgX₂. Stronger with THF than Et₂O. | Affects solubility, stability, and reactivity of the Grignard reagent. | nih.gov |

| Aggregation | Formation of stable dimeric structures is possible. | Sequesters reactive monomers, potentially reducing overall reactivity. | researchgate.net |

| Atomic Charges | The carbon atom bonded to magnesium is highly negatively charged. | Identifies the primary nucleophilic site for reactions. | mdpi.com |

| HOMO-LUMO Gap | A smaller gap generally indicates higher reactivity. | Predicts the ease of electronic transitions and chemical reactions. | ajchem-a.com |

Molecular Modeling of Reaction Intermediates and Transition States

Molecular modeling is a powerful technique for visualizing and analyzing the transient species that occur during a chemical reaction, namely reaction intermediates and transition states. nih.gov For reactions involving this compound, computational methods can map out the entire reaction pathway, providing a step-by-step understanding of how reactants are converted into products. researchgate.net

A key aspect of Grignard reagent chemistry that has been illuminated by computational studies is the Schlenk equilibrium. nih.gov This equilibrium involves the interconversion between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. nih.gov Quantum chemical reaction discovery tools have been used to explore the complex pathways of the Schlenk equilibrium for thiophene (B33073) Grignard reagents. nih.gov These studies have revealed that the equilibrium is more complex than for simple alkyl Grignards due to π-interactions involving the thiophene ring. nih.gov Dimeric intermediates, particularly those with bridging chlorine atoms, have been identified as crucial species in this process. nih.govresearchgate.net

In the context of specific reactions, such as the cross-coupling polymerization of 3-hexylthiophene, computational studies have been used to investigate the mechanism. rsc.org These models consider the catalyst's electronic states, the steric environment, and realistic representations of the reagents. researchgate.net For example, in nickel-catalyzed polymerizations, the proposed mechanism involves transmetalation of the Grignard reagent to the nickel center, followed by reductive elimination to form a new thiophene-thiophene bond. rsc.org The computational models can calculate the energy barriers for key steps like oxidative addition, providing insights into the reaction kinetics. rsc.org

For instance, in a study of nickel-catalyzed cross-coupling, the transition state for the reaction of an alkyl fluoride (B91410) with a nickelate complex was analyzed. rsc.org The structure of this transition state, including bond lengths and atomic charges, was found to depend on the nature of the alkyl group, indicating a shift between Sₙ2 and Sₙ1 character. rsc.org Such detailed analysis of transition states is crucial for understanding reaction selectivity and the influence of substituents. rsc.org

Analysis of Discrepancies between Theoretical Predictions and Experimental Observations

While computational models are powerful, they are approximations of reality, and discrepancies between theoretical predictions and experimental observations can and do arise. Analyzing these differences is crucial for refining the theoretical models and gaining a deeper understanding of the chemical system.

One area where discrepancies can occur is in the prediction of reaction yields. For example, in the copper(I)-catalyzed ring-opening of an aziridine (B145994), this compound gave a much lower yield (11%) than o-tolylmagnesium bromide under the same conditions. nih.gov While a simple computational model might not immediately predict this large difference, a more detailed investigation could reveal factors such as the stability of intermediates, the influence of the iodide counterion, or differing aggregation states of the Grignard reagents that could account for the observed reactivity difference.

Another challenge is accurately modeling the solution-state behavior of Grignard reagents. nih.gov The exact nature of the species present in solution—monomers, dimers, higher oligomers, and the various components of the Schlenk equilibrium—is highly dependent on the solvent, concentration, and temperature. nih.gov While computational studies can predict the relative stability of these different species, the dynamic interplay between them in a real reaction mixture is complex. For instance, crystalline structures of Grignard reagents have been isolated, but these may not be the dominant species in solution. nih.gov Similarly, electrospray ionization mass spectrometry (ESI-MS) studies have provided conflicting results regarding the association of Grignard reagents with lithium chloride, highlighting the influence of experimental conditions on the observed species. nih.gov

In some cases, discrepancies arise from the level of theory used in the calculations. For example, the coordination geometry of a pentacoordinated magnesium species was found to be different when optimized on the potential energy surface (PES) versus when explored on the free energy surface (FES), indicating a strong influence of the surrounding solvent molecules that might not be fully captured by simpler models. acs.org

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are invaluable for elucidating complex reaction mechanisms that are difficult to probe experimentally. u-tokyo.ac.jp By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed, revealing the most likely pathway.

The mechanism of the Schlenk equilibrium for thiophene Grignard reagents has been extensively studied using computational tools. nih.gov These studies have shown that the reaction proceeds through various dimeric intermediates and that π-interactions from the thiophene rings play a stabilizing role. nih.gov Out of numerous potential pathways, computational reaction discovery tools were able to identify the most feasible ones, demonstrating the complexity of this fundamental Grignard reaction. nih.gov